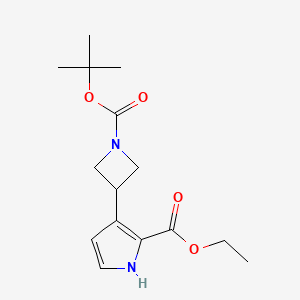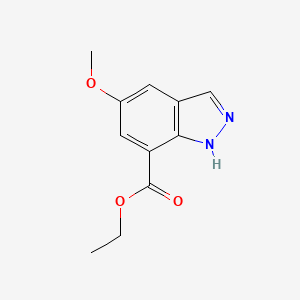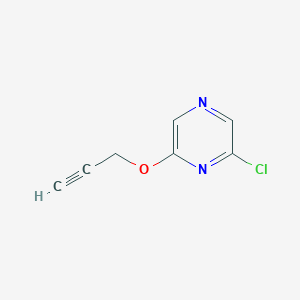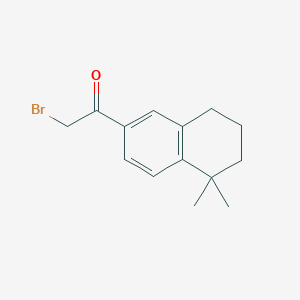
ethyl 3-(1-tert-butoxycarbonylazetidin-3-yl)-1H-pyrrole-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 3-(1-tert-butoxycarbonylazetidin-3-yl)-1H-pyrrole-2-carboxylate is a complex organic compound that features a pyrrole ring substituted with an ethyl ester and an azetidine ring protected by a tert-butoxycarbonyl (Boc) group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-(1-tert-butoxycarbonylazetidin-3-yl)-1H-pyrrole-2-carboxylate typically involves the following steps:
N-Alkylation of Heterocyclic Carboxylates: The initial step involves the N-alkylation of heterocyclic carboxylates with N-Boc-3-iodoazetidine.
Cyclization: The intermediate product undergoes cyclization to form the azetidine ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as flash chromatography and recrystallization are employed to obtain the final product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 3-(1-tert-butoxycarbonylazetidin-3-yl)-1H-pyrrole-2-carboxylate can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in aqueous solution.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Amines or thiols in the presence of a base such as sodium hydride (NaH) in an aprotic solvent like tetrahydrofuran (THF).
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohol derivatives.
Substitution: Amino or thiol-substituted azetidine derivatives.
Applications De Recherche Scientifique
Ethyl 3-(1-tert-butoxycarbonylazetidin-3-yl)-1H-pyrrole-2-carboxylate has several scientific research applications:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules, including heterocyclic compounds and peptides.
Medicinal Chemistry: The compound is used in the development of potential pharmaceutical agents, particularly those targeting neurological and cardiovascular diseases.
Biological Studies: It is employed in the study of enzyme inhibitors and receptor modulators due to its structural similarity to biologically active molecules.
Industrial Applications: The compound is used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of ethyl 3-(1-tert-butoxycarbonylazetidin-3-yl)-1H-pyrrole-2-carboxylate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and receptors, modulating their activity.
Pathways Involved: The compound can affect various biochemical pathways, including those involved in neurotransmission and signal transduction.
Comparaison Avec Des Composés Similaires
Ethyl 3-(1-tert-butoxycarbonylazetidin-3-yl)-1H-pyrrole-2-carboxylate can be compared with similar compounds to highlight its uniqueness:
Methyl 2-amino-4-[1-(tert-butoxycarbonyl)azetidin-3-yl]-1,3-selenazole-5-carboxylate: This compound features a selenazole ring instead of a pyrrole ring, offering different biological activities.
2-(1-(tert-Butoxycarbonyl)azetidin-3-yl)acetic acid: This compound lacks the pyrrole ring and has different chemical properties and applications.
2-(N-Boc-azetidin-3-yl)-2-alkylpropanoic acids: These compounds are derivatives of GABA and have distinct pharmacological profiles.
Propriétés
Formule moléculaire |
C15H22N2O4 |
|---|---|
Poids moléculaire |
294.35 g/mol |
Nom IUPAC |
ethyl 3-[1-[(2-methylpropan-2-yl)oxycarbonyl]azetidin-3-yl]-1H-pyrrole-2-carboxylate |
InChI |
InChI=1S/C15H22N2O4/c1-5-20-13(18)12-11(6-7-16-12)10-8-17(9-10)14(19)21-15(2,3)4/h6-7,10,16H,5,8-9H2,1-4H3 |
Clé InChI |
NBLYGVUMHXSEOR-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=C(C=CN1)C2CN(C2)C(=O)OC(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2S)-2-[(Triphenylmethyl)amino]propanoic acid; diethylamine](/img/structure/B13889209.png)



![1-[2-Amino-1-(p-tolyl)ethyl]pyrrolidine-3-carboxylic acid;dihydrochloride](/img/structure/B13889232.png)


![Tert-butyl 4-[3-carbamoyl-5-(2-methylsulfanylpyrimidin-4-yl)pyrazol-1-yl]piperidine-1-carboxylate](/img/structure/B13889252.png)


![6-Methoxy-5-methylimidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B13889265.png)
![3-[(4-Methylsulfonylphenoxy)methyl]azetidine](/img/structure/B13889279.png)
![3-[6-(1H-pyrazolo[3,4-b]pyridin-5-yl)quinolin-4-yl]benzenesulfonamide](/img/structure/B13889305.png)
![1-[4-[4-(Hydroxymethyl)piperidin-1-yl]phenyl]ethanone](/img/structure/B13889313.png)
